

Tioconazole Related Compound B safety data sheet (SDS)

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Compound of Interest

Compound Name: Tioconazole Related Compound B

CAS No.: 61675-62-5

Cat. No.: B591763

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Comprehensive Safety and Analytical Profile of **Tioconazole Related Compound B**: A Technical Whitepaper

Executive Summary

In the synthesis and degradation lifecycle of the broad-spectrum antifungal agent Tioconazole, the formation of structurally related impurities presents significant challenges for quality control and toxicological safety. **Tioconazole Related Compound B** (also designated as Tioconazole Impurity B) is a highly chlorinated derivative that requires rigorous monitoring under pharmacopeial standards (USP/EP)[1][2]. This whitepaper provides an in-depth analysis of its physicochemical properties, toxicological mechanisms, and the safety data sheet (SDS) handling protocols required for drug development professionals and analytical chemists.

Chemical Identity and Structural Elucidation

Tioconazole Related Compound B emerges primarily as a synthetic byproduct due to over-chlorination or as a degradation product under oxidative stress. Structurally, it is characterized by a 2,5-dichlorothiophen-3-yl moiety. The addition of chlorine atoms to the thiophene ring significantly alters its lipophilicity, electron density, and steric bulk compared to the parent active pharmaceutical ingredient (API)[3].

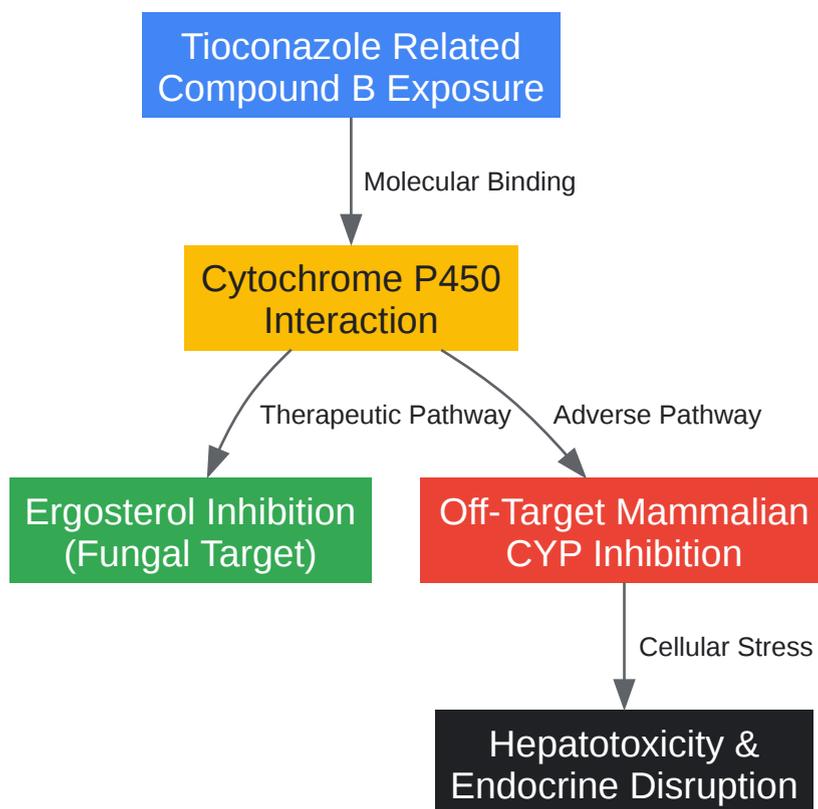
Table 1: Physicochemical and Regulatory Identifiers

Parameter	Specification
Chemical Name	1-[(2RS)-2-(2,4-Dichlorophenyl)-2-[(2,5-dichlorothiophen-3-yl)methoxy]ethyl]-1H-imidazole Hydrochloride
CAS Registry Number	61675-62-5
Molecular Formula	C ₁₆ H ₁₂ Cl ₄ N ₂ OS · HCl
Molecular Weight	458.62 g/mol (Base: ~422 g/mol)
USP Catalog Number	1667461
Storage Class	11 (Combustible Solids)
Water Hazard Class (WGK)	WGK 3 (Highly water-endangering)

Data synthesized from USP and Sigma-Aldrich reference standards[1][4].

Toxicological Profile and Mechanistic Pathways

Like its parent compound, **Tioconazole Related Compound B** contains an imidazole ring, which is a known inhibitor of fungal lanosterol 14 α -demethylase (a cytochrome P450 enzyme). However, the additional chlorine atoms on the thiophene ring increase the molecule's steric bulk and lipophilicity. This structural modification facilitates unintended off-target binding with mammalian CYP450 enzymes in the liver, potentially exacerbating hepatotoxicity and endocrine disruption during chronic exposure.



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Mechanistic pathway of Tioconazole Impurity B toxicity via CYP450 interaction.

Safety Data Sheet (SDS) Core Directives

Handling **Tioconazole Related Compound B** requires stringent safety protocols due to its classification as a WGK 3 substance and a Class 11 combustible solid[4]. The following protocols are self-validating systems designed to mitigate exposure and environmental contamination.

Exposure Controls and Personal Protective Equipment (PPE)

- **Respiratory Protection:** Use a NIOSH-approved N100 or P100 particulate respirator. Causality: The compound is supplied as a lyophilized or crystalline powder; aerosolization during weighing poses an inhalation hazard that can easily bypass mucosal defenses.

- **Dermal Protection:** Double-gloving with nitrile gloves (minimum thickness 0.11 mm).
Causality: The high lipophilicity of the pentachlorinated structure facilitates rapid dermal absorption, rendering standard latex insufficient for prolonged handling.
- **Engineering Controls:** All manipulations must be performed in a Class II Type A2 Biological Safety Cabinet or a dedicated powder-weighing isolator to maintain negative pressure.

First Aid and Emergency Response

- **Ocular Exposure:** Flush immediately with copious amounts of water for a minimum of 15 minutes. Causality: The mechanical action of prolonged flushing is required to dislodge hydrophobic particulates that resist dissolution in aqueous tear fluid.
- **Spill Mitigation:** Do not dry sweep. Wet the spill area with a 70% isopropanol solution.
Causality: Isopropanol solubilizes the compound and reduces dust generation, allowing it to be safely absorbed with inert materials.

Storage and Stability

Store at 2-8°C in a tightly sealed, light-resistant container[3][4]. Causality: The ether linkage connecting the imidazole-ethyl backbone to the thiophene ring is susceptible to slow hydrolytic and oxidative cleavage at elevated temperatures, which would compromise the integrity of the reference standard.

Experimental Protocol: Chromatographic Isolation and Quantification

To ensure pharmaceutical quality, drug development professionals must accurately quantify Impurity B. The following HPLC-UV protocol exploits the unique lipophilicity of the impurity for baseline separation.

Protocol: Gradient HPLC-UV Analysis of Tioconazole Impurities

- **Step 1: Standard Preparation.** Accurately weigh 5.0 mg of **Tioconazole Related Compound B** (USP 1667461)[1]. Dissolve in 5.0 mL of HPLC-grade Methanol. Causality: Methanol disrupts the crystalline lattice of the hydrochloride salt more effectively than acetonitrile, ensuring complete solubilization.

- Step 2: Sample Preparation. Prepare the Tioconazole API sample at a concentration of 1.0 mg/mL in the same diluent. Spike with the standard solution to achieve a 0.1% w/w impurity concentration.
- Step 3: Column Selection. Utilize a high-carbon-load C18 column (e.g., 250 mm × 4.6 mm, 5 μm). Causality: The extended hydrophobic stationary phase is necessary to interact with the highly chlorinated structure of Impurity B, delaying its elution until after the main API peak.
- Step 4: Mobile Phase Gradient.
 - Mobile Phase A: 0.1% Formic Acid in Milli-Q Water (pH ~2.8).
 - Mobile Phase B: Acetonitrile.
 - Gradient Program: 0-5 min (30% B), 5-20 min (linear ramp to 80% B), 20-25 min (hold 80% B). Causality: The acidic aqueous phase ensures the imidazole nitrogen remains protonated, preventing peak tailing, while the organic ramp elutes the highly retained Impurity B.
- Step 5: Detection. Monitor UV absorbance at 230 nm, the optimal wavelength for the conjugated thiophene-benzene system.

Environmental Impact and Disposal

As a WGK 3 (highly water-endangering) substance^[4], **Tioconazole Related Compound B** poses a severe threat to aquatic ecosystems. Halogenated azoles resist biodegradation and bioaccumulate in aquatic organisms. All solid waste and liquid effluents containing this compound must be segregated into clearly labeled hazardous waste containers and incinerated at high temperatures (>1000°C) by a certified waste management facility to ensure complete destruction of the chlorinated rings and prevent the formation of toxic dioxins.

References

- Title: Tioconazole - Impurity B (Hydrochloride Salt) | Source: Pharmaffiliates | URL:[\[Link\]](#)

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Sources

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